molecular formula C4H5N3O2 B021429 5-hydroxy-1H-imidazole-4-carboxamide CAS No. 56973-26-3

5-hydroxy-1H-imidazole-4-carboxamide

カタログ番号 B021429
CAS番号: 56973-26-3
分子量: 127.10 g/mol
InChIキー: UEWSIIBPZOBMBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-hydroxy-1H-imidazole-4-carboxamide is a compound related to imidazole and carboxamide groups, significant in various chemical and biological contexts. Its relevance spans from structural studies to its involvement in synthesis processes and biological activities. The compound serves as a scaffold for further chemical modifications and understanding molecular interactions within biological systems.

Synthesis Analysis

The synthesis of derivatives closely related to this compound, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in specific conditions, highlighting the importance of substituents on the imidazole ring for molecular geometry and intermolecular interactions (Banerjee et al., 1999).

Molecular Structure Analysis

Detailed molecular structure analysis of derivatives shows significant insights into the geometry of the imidazole ring, the impact of substituents, and the stabilization mechanisms via hydrogen bonding, crucial for understanding the behavior and reactivity of this compound (Banerjee et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of imidazole-4-carboxamide derivatives has been explored through various reactions, including Schiff base formation and cyclization processes. These reactions are foundational for synthesizing complex molecules with potential bioactive properties (Hannah & Stevens, 2003).

Physical Properties Analysis

While specific studies directly addressing the physical properties of this compound were not identified, related compounds exhibit characteristics such as crystallinity and stability influenced by molecular structure and intermolecular forces, pertinent for understanding physical behaviors (Banerjee et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations of imidazole-4-carboxamide derivatives, underscore the versatility of this compound in synthetic chemistry. These properties facilitate the development of novel compounds with targeted functionalities (Hannah & Stevens, 2003).

科学的研究の応用

  • Antileukemic Activity : Compounds derived from 5-hydroxy-1H-imidazole-4-carboxamide, specifically 5-carbon-substituted 1--d-ribofuranosylimidazole-4-carboxamides, have shown promising antileukemic activity. This suggests their potential use in leukemia treatment (Minakawa, Kojima, Sasaki, & Matsuda, 1996).

  • Antiviral and Anti-Cancer Properties : The 3′-fluoro-3′-deoxy-ribofuranosides of 4(5)-Amino-imidazoIe-5(4)carboxamide, a related compound, demonstrate potential anti-viral and anti-cancer activities, indicating its relevance in these therapeutic areas (Guglielmi, Dachtler, & Albert, 1999).

  • Use in Bacterial Infections : The compound 5-thiobredinin, derived from treatments involving this compound, has shown promising biological activity against bacterial infections. This points to its potential use in antimicrobial therapy (Wood et al., 1985).

  • HIV-1 Protease Inhibition : An orally bioavailable HIV-1 protease inhibitor containing an imidazole-derived peptide bond replacement, related to this compound, demonstrates potent inhibitory activity and improved oral bioavailability, suggesting its potential application in HIV treatment (Abdel-Meguid et al., 1994).

  • Synthesis of Constrained Peptidomimetics : The compound has been used in the synthesis of constrained peptidomimetics, which are valuable in drug design and development. This demonstrates its utility in the creation of novel therapeutic agents (Skogh et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Relevant Papers The papers analyzed for this response include a review on the synthesis, functionalization, and physicochemical properties of imidazole , a paper on the recent advances in the synthesis of imidazoles , and a paper on the development of a one-step synthesis of 5-amino-1H-imidazole-4-carboxamide .

特性

IUPAC Name

4-hydroxy-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSIIBPZOBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205574
Record name 4-Carbamoylimidazolium 5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56973-26-3
Record name 5-Hydroxy-1H-imidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56973-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carbamoylimidazolium 5-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56973-26-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Carbamoylimidazolium 5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1H-imidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6IZ97918F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a suspension of benzenesulfonic acid salt of 2-aminomalonamide [4] (1.20 g; 4.37 mmol) prepared above and benzenesulfonic acid monohydrate (81 mg; 0.46 mmol) in dry ethanol (100 ml) was added trimethyl orthoformate (1.9 ml; 17.4 mmol), and was refluxed for 2 hours under an argon atmosphere. The resulting white suspension was stirred overnight at room temperature and the precipitates were collected by filtration to give colorless benzenesulfonic acid salt of SM-108 (1.02 g; 3.58 mmol; yield 82%), which was identical with that obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-1H-imidazole-4-carboxamide
Reactant of Route 2
5-hydroxy-1H-imidazole-4-carboxamide
Reactant of Route 3
5-hydroxy-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-hydroxy-1H-imidazole-4-carboxamide
Reactant of Route 5
5-hydroxy-1H-imidazole-4-carboxamide
Reactant of Route 6
5-hydroxy-1H-imidazole-4-carboxamide

Q & A

Q1: What are the key challenges in formulating solid dosage forms of 5-hydroxy-1H-imidazole-4-carboxamide?

A1: One of the primary challenges is maintaining the stability and preventing discoloration of this compound in solid formulations. Research indicates that the compound is susceptible to degradation and color changes, particularly under humid conditions [, ].

Q2: How do researchers address the stability issues of this compound in solid dosage forms?

A2: Studies highlight the inclusion of specific excipients to enhance stability. For instance, incorporating silicon dioxide in tablet formulations has shown improvements in stability and releasability []. Additionally, utilizing packaging with environmental regulation, such as desiccants and reducing agents, helps maintain stability by controlling moisture and oxidation [, ].

Q3: Are there specific forms of this compound that exhibit superior stability?

A3: Research indicates that certain crystalline forms of this compound sulfate, specifically the α-form, β-form, and γ-form, demonstrate advantageous characteristics like reduced blue staining and high storage stability [].

Q4: What are the production methods for obtaining specific forms of this compound?

A4: One method involves reacting an acid salt of this compound (or its hydrate) with a base like phosphates or amino acids in an acidic solvent to produce this compound·3/4hydrate [].

Q5: What are the potential benefits of using specific excipients like silicon dioxide in this compound tablets?

A5: Silicon dioxide, along with other excipients like carmellose calcium and croscarmellose sodium, can improve disintegration properties of the tablets []. This can lead to better drug release and potentially enhanced bioavailability.

Q6: What analytical methods are employed to study this compound?

A7: While the provided abstracts lack details on specific analytical techniques, it's plausible that methods like HPLC (High-Performance Liquid Chromatography) and various spectroscopic techniques (e.g., NMR, IR) are used for characterizing, quantifying, and monitoring this compound [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。